Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-3-carboxylate
Description
Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-3-carboxylate is a heterocyclic compound featuring a fused thieno-triazolo-pyrimidine core. Key structural elements include:
- 3-((3,4-Dimethylphenyl)sulfonyl) group: A sulfonyl-substituted aromatic ring that may enhance metabolic stability and target binding.
- Piperidine-3-carboxylate ester: A conformationally flexible substituent that could influence solubility and pharmacokinetics.
Properties
IUPAC Name |
ethyl 1-[10-(3,4-dimethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-yl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S2/c1-4-32-23(29)16-6-5-10-27(13-16)20-19-18(9-11-33-19)28-21(24-20)22(25-26-28)34(30,31)17-8-7-14(2)15(3)12-17/h7-9,11-12,16H,4-6,10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKUZKJLUNXQLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Urea Transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across cell membranes. It plays a crucial role in the urinary concentration mechanism and is expressed in various tissues, including erythrocytes and the descending vasa recta in the kidney.
Mode of Action
The compound acts as a reversible inhibitor of UT-B. It targets an intracellular site of UT-B in a urea-competitive manner. This means it competes with urea for binding to the UT-B, thereby inhibiting the transport of urea across the cell membrane.
Pharmacokinetics
The compound’s solubility in dmso suggests it may have good bioavailability
Result of Action
The inhibition of UT-B by this compound has been shown to effectively decrease maximum urinary concentration and increase urination volume. This suggests that it could potentially be used to modulate urinary concentration in conditions where this is desirable.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s activity is likely to be affected by the pH of the environment, as pH can influence the rate of the compound’s interaction with its target Additionally, the presence of other substances, such as other drugs or metabolites, could potentially affect the compound’s efficacy and stability
Biological Activity
Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-3-carboxylate (CAS: 892735-62-5) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 499.6 g/mol. The structure incorporates a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core linked to a piperidine moiety. This unique configuration is believed to contribute to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including triple-negative breast cancer (TNBC) cells. In a study evaluating thieno[2,3-d]pyrimidine derivatives, it was found that certain modifications led to enhanced cytotoxicity and selectivity against MDA-MB-231 cells (IC50 = 27.6 μM) .
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Ethyl 1-(... | MDA-MB-231 | 27.6 | Guo et al. |
| Compound l | MDA-MB-231 | 29.3 | Guo et al. |
Antimicrobial Activity
Compounds structurally related to ethyl 1-(...) have also been investigated for their antimicrobial properties. A study focused on the synthesis and molecular docking of thieno[2,3-d]pyrimidine derivatives reported promising antibacterial and antifungal activities . The mechanism typically involves inhibition of DNA synthesis or interference with metabolic pathways in microbial organisms.
Anti-inflammatory Effects
Thieno[2,3-d]pyrimidine derivatives are also noted for their anti-inflammatory properties. The presence of sulfonyl groups in the structure may enhance interactions with inflammatory mediators or enzymes involved in inflammatory pathways . This suggests potential applications in treating conditions characterized by excessive inflammation.
The biological activities of ethyl 1-(...) are likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Many thieno derivatives interact with key enzymes involved in cancer cell proliferation and survival.
- DNA Interaction : Compounds may intercalate into DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.
- Modulation of Signaling Pathways : These compounds can affect various signaling pathways that regulate cell growth and apoptosis.
Case Studies
One notable case study involved the synthesis and evaluation of several thieno[2,3-e][1,2,3]triazolo derivatives for their anticancer activity. The study utilized molecular docking techniques to predict binding affinities to target proteins involved in cancer progression . The findings indicated that modifications to the phenyl sulfonyl group significantly influenced biological activity.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights critical distinctions between the target compound and structurally related analogs:
Key Observations:
Core Heterocycles: The thieno-triazolo-pyrimidine core in the target compound differs from the pyrazolo-triazolo-pyrimidine in and the triazolo-quinazoline in . The thieno-pyrimidine core in lacks the triazole ring, reducing opportunities for hydrogen bonding compared to the target compound.
Substituent Effects: The 3,4-dimethylphenyl sulfonyl group in the target compound may improve metabolic stability over the diphenyl groups in or the oxadiazolyl-sulfanyl group in .
Functional Potential: Compounds with sulfonyl or sulfanyl groups (target, ) may exhibit enhanced interactions with cysteine-rich enzyme active sites. The pyridinyl-oxadiazole moiety in could confer improved solubility but may reduce cell permeability relative to the target’s hydrophobic dimethylphenyl group.
Hypothetical Pharmacological Profiles
Based on structural analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
